molecular formula C5H7Cl2N3 B8377818 2-Chloro-5-hydrazinopyridine  hydrochloride

2-Chloro-5-hydrazinopyridine hydrochloride

Cat. No.: B8377818
M. Wt: 180.03 g/mol
InChI Key: RAHQINWMWXFOIA-UHFFFAOYSA-N
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Description

2-Chloro-5-hydrazinopyridine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydrazinopyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C . The specific conditions depend on the structure of the initial halogen-substituted pyridine .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydrazinopyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include substituted pyridines, hydrazine derivatives, and pyridyl derivatives. These products have various applications in scientific research and industry .

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydrazinopyridine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group in the molecule is highly reactive, allowing it to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecular structures with biological activity . The compound can inhibit specific enzymes or interfere with cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-5-hydrazinopyridine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical properties, making it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C5H7Cl2N3

Molecular Weight

180.03 g/mol

IUPAC Name

(6-chloropyridin-3-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H

InChI Key

RAHQINWMWXFOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NN)Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.5 g (3.9 mmol) of 6-chloro-pyridin-3-ylamine in 6 mL of 12M HCl at −20° C. were added a solution of 0.36 g (5.2 mmol, 1.3 eq) of sodium nitrite dissolved in 2 mL of H20. The reaction mixture was stirred for 15 min, and 4.4 g (19.5 mmol, 5 eq) of tin chloride dihydrate dissolved in 2 mL of 12M HCl were added. The reaction mixture was allowed to reach 0° C. within 40 min, and the white precipitate was recovered by filtration and washed with Et2O to yield 0.35 g (62%) of (6-chloro-pyridin-3-yl)-hydrazine hydrochloride as a white solid, MS: 144 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
tin chloride dihydrate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

An aqueous sodium nitrite solution (3.49 g of sodium nitrite in 12.5 mL of water) was dropwise added to a solution of 6-chloropyridine-3-amine (5.00 g) in hydrochloric acid (77.8 mL) over 10 minutes (such that the temperature does not exceed −20° C.) under dry ice-acetone cooling (−20 to −40° C.), followed by stirring under the same conditions for 1 hour. A solution of tin chloride (14.8 g) in hydrochloric acid (25 mL) was dropwise added thereto over 15 minutes, followed by stirring at approximately 0° C. for 2 hours. The precipitated solid was collected by filtration (washed with water and n-hexane) and was vacuum dried at 40° C. to yield the title compound (9.45 g, brown solid).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
77.8 mL
Type
solvent
Reaction Step One
Name
tin chloride
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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